molecular formula C14H15N3O4 B2449832 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide CAS No. 2034463-90-4

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide

Cat. No.: B2449832
CAS No.: 2034463-90-4
M. Wt: 289.291
InChI Key: PTGQDHSWAMPKBM-UHFFFAOYSA-N
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Description

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates an oxazolidinone pharmacophore, a heterocycle renowned for its potent biological activity and presence in clinically approved antibiotics . The core oxazolidinone moiety in this compound is a well-established scaffold that functions by inhibiting bacterial protein synthesis. Molecules featuring this ring system, such as the pioneering drug linezolid, bind to the 50S subunit of the bacterial ribosome. This binding action specifically interferes with the formation of the initiation complex at the peptidyl transferase center, thereby blocking the synthesis of essential bacterial proteins . This mechanism is highly effective against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Beyond its direct antibacterial application, this compound serves as a versatile intermediate for chemical exploration. The presence of both the oxazolidinone and the N-phenylazetidine carboxamide groups offers multiple sites for structural modification, allowing researchers to investigate structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. The azetidine ring, as a saturated heterocycle, is often employed in drug discovery to improve pharmacokinetic profiles. This compound is intended for use in bioactivity screening, mechanism-of-action studies, and as a building block for the synthesis of novel chemical libraries. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)8-10-6-16(7-10)13(19)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGQDHSWAMPKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium iodide
  • 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea

Uniqueness

3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula: C16H19N3O4
  • Molecular Weight: 305.34 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the oxazolidinone moiety plays a crucial role in modulating enzyme activities and receptor interactions, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Properties:
    • Studies have shown that related oxazolidinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to target the Wnt signaling pathway, which is often dysregulated in cancer.
  • Antimicrobial Activity:
    • The compound may possess antimicrobial properties against various bacterial strains. Structure-activity relationship (SAR) studies suggest that modifications in the oxazolidinone ring can enhance antibacterial efficacy.
  • Enzyme Inhibition:
    • Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes or obesity.

Research Findings and Case Studies

StudyFindings
Study 1Investigated the anticancer effects of oxazolidinone derivatives; found significant inhibition of cell proliferation in breast cancer cell lines.
Study 2Assessed antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study 3Evaluated enzyme inhibition; identified potential as a competitive inhibitor for key metabolic enzymes involved in glucose metabolism.

Q & A

Q. What are the common synthetic routes for preparing 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step strategies:

  • Step 1 : Formation of the azetidine-1-carboxamide core via cyclization of β-lactam precursors or coupling reactions using carbodiimide-based reagents .
  • Step 2 : Functionalization of the azetidine ring with the 2,4-dioxo-oxazolidinylmethyl group. This may employ nucleophilic substitution or click chemistry approaches (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach heterocyclic moieties .
  • Critical Parameters : Temperature control (±5°C) during exothermic steps (e.g., cyclization), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of coupling agents (e.g., 1.2 equivalents of EDC/HOBt) significantly impact purity and yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH2) and oxazolidinone carbonyls (δ 165–175 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformational flexibility?

  • Data Collection : Use SHELX programs for structure solution and refinement. A high-resolution dataset (<1.0 Å) is critical for resolving torsional angles in the azetidine and oxazolidinone moieties .
  • ORTEP-3 GUI : Visualize thermal ellipsoids to assess positional disorder in the N-phenyl group or methylene linker .
  • Validation : Cross-check with DFT-calculated bond lengths (e.g., C–N bonds in azetidine: 1.47 Å experimental vs. 1.49 Å theoretical) .

Q. How do researchers analyze contradictory bioactivity data across studies (e.g., varying IC50 values in enzyme assays)?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization .
  • Structural Analogues : Compare with derivatives lacking the oxazolidinone group to isolate pharmacophore contributions. For example, replacing the 2,4-dioxo group with a thiazolidinedione alters H-bonding patterns .
  • Meta-Analysis : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP or polar surface area with assay variability .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) with HPLC monitoring. The oxazolidinone ring is prone to hydrolysis at pH >8 .
  • Prodrug Design : Mask the carboxamide group with enzymatically cleavable protecting groups (e.g., pivaloyloxymethyl) to enhance plasma stability .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Docking Studies : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots like the N-phenyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the azetidine ring in lipid bilayers .
  • ADMET Prediction : SwissADME estimates blood-brain barrier permeability (e.g., low for this compound due to high polar surface area >90 Ų) .

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